molecular formula C10H8F2N2O2S B1337724 {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid CAS No. 872319-77-2

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid

Cat. No. B1337724
M. Wt: 258.25 g/mol
InChI Key: TXUMAFOETBCQGI-UHFFFAOYSA-N
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Description

“{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid” is a chemical compound with the molecular formula C10H8F2N2O2S and a molecular weight of 258.24 . It is used for proteomics research .


Synthesis Analysis

The synthesis of “{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid” and similar compounds involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of “{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid” is represented by the formula C10H8F2N2O2S . The average mass is 258.245 Da and the monoisotopic mass is 258.027466 Da .

Scientific Research Applications

  • Immunotropic Activity : A study explored the synthesis and immunotropic activity of (benzimidazolyl-2-thio)acetic acid derivatives containing thietane cycles. These compounds were synthesized from acids containing thietane cycles and tested for biological activity, highlighting their potential immunotropic properties (Khaliullin et al., 2004).

  • Novel Compound Synthesis : Research focused on the synthesis of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid. This study highlights the compound's versatility in creating novel chemical structures (Ghandi, Zarezadeh, & Taheri, 2010).

  • Antiinflammatory Evaluation : Another study investigated the anti-inflammatory properties of 5(6)-(un)-substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives. This research included synthesis steps and molecular docking experiments, indicating the potential of these derivatives in anti-inflammatory applications (Ganji & Agrawal, 2020).

  • Antitubercular and Antimicrobial Activities : A study synthesized benzimidazole acetic acid derivatives to investigate their antitubercular and antimicrobial activities. This highlights the potential therapeutic applications of these compounds in treating infectious diseases (Maste et al., 2011).

  • Antimicrobial Activity of Derivatives : Research on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed these compounds' antimicrobial activity, indicating their potential use in combating bacterial infections (Salahuddin et al., 2017).

  • Synthesis of Bisbenzimidazole Dithiol Derivatives : A study described the synthesis of bis(thiobenzimidazol-2-yl)methane derivatives and bis(benzimidazol-2-yl)dithiol derivatives, highlighting the chemical diversity and potential applications of these compounds (Molou et al., 2022).

  • Tautomerism and Isomerism Study : A morphological study of antitrichinellosis active benzimidazole derivatives, including (1H-benzimidazol-2-ylthio)acetic acids, was conducted using Polarized Light Microscopy. This research contributes to understanding the structural properties of these compounds (Anichina et al., 2017).

  • Antioxidants for Base Oil : Benzimidazole derivatives were studied as antioxidants for base stock, demonstrating their potential in industrial applications (Basta et al., 2017).

  • Anticancer Evaluation : The synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer applications were studied, highlighting the compound's potential in cancer treatment (Salahuddin et al., 2014).

  • Cyclization Study : Research on the cyclization of [(4- or 5-Substituted-2-benzimidazolyl) thio] acetic Acids to form thiazolo [3, 2-a] benzimidazol-3 (2H)-one demonstrated the compound's versatility in chemical reactions (Tanaka, Ino, & Murakami, 1981).

  • Green Synthesis and Anticancer Effects : A study on the green synthesis of 3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl) thio) Methyl) Quinazolin-4(3H)-One, including molecular docking studies, showcased the compound's anticancer potential (Laxminarayana et al., 2021).

  • Chemoselective Reduction Study : Research on the synthesis of α‐Benzylthiobenzimidazoleacetonitriles and their chemoselective reduction with NaBH4 demonstrated the compound's unique chemical properties (Sadhu, Reddy, & Dubey, 2016).

  • Rhenium Tricarbonyl Core Complexes : A study developed rhenium tricarbonyl core complexes with benzimidazole, quinoline, and tryptophan derivatives, indicating potential applications in fluorescence and imaging (Wei et al., 2006).

  • Anticancer Agents Synthesis : The synthesis of new benzimidazole–thiazole derivatives as anticancer agents was explored, demonstrating the compound's utility in developing potential cancer therapies (Nofal et al., 2014).

  • Antioxidant Activity Study : A series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids were synthesized and shown to exhibit pronounced antioxidant activity, highlighting their potential in oxidative stress-related applications (Chornous et al., 2013).

properties

IUPAC Name

2-[2-(difluoromethylsulfanyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c11-9(12)17-10-13-6-3-1-2-4-7(6)14(10)5-8(15)16/h1-4,9H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUMAFOETBCQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204946
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid

CAS RN

872319-77-2
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872319-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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